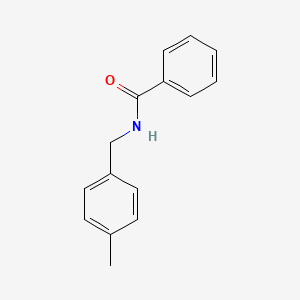

N-(4-methylbenzyl)benzamide

説明

N-(4-methylbenzyl)benzamide, a compound with the formula C15H15NO, has garnered attention in scientific research for its crystal structure, synthesis methods, and multifunctional applications in optical and piezoelectric domains. Research efforts have focused on its versatile synthesis, detailed molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of N-(4-methylbenzyl)benzamide involves a versatile approach using CuI as a catalyst. Single crystals suitable for analysis were grown using the slow evaporation solution technique, highlighting the method's efficiency in producing high-quality crystalline material for structural and property investigations (Goel et al., 2017).

Molecular Structure Analysis

Single-crystal X-ray diffraction revealed that N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions, forming layers parallel to the a-axis. This detailed structural information provides insight into the molecular arrangement and potential interaction sites within the crystal (Goel et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of N-(4-methylbenzyl)benzamide has focused on its reactivity and the stability of its molecular structure. The compound's crystal structure, characterized by specific hydrogen bonding and π interactions, suggests a framework conducive to further chemical modification and application in various chemical reactions (Goel et al., 2017).

Physical Properties Analysis

N-(4-methylbenzyl)benzamide exhibits notable physical properties, including a specific optical band gap, UV cutoff wavelength, and piezoelectric coefficients, which underscore its potential in optical applications. Dielectric measurements and mechanical strength assessments further support its suitability for use in advanced material applications (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of N-(4-methylbenzyl)benzamide, such as its reactivity and interaction potential, are influenced by its molecular structure. The presence of N—H⋯O hydrogen bonds and C—H⋯π interactions within its crystal structure play a crucial role in determining its chemical behavior, making it a candidate for multifunctional applications in various chemical domains (Goel et al., 2017).

科学的研究の応用

Crystal Structure and Modelling

N-(4-methylbenzyl)benzamide, synthesized using CuI as a catalyst, exhibits a notable crystal structure, characterized by single-crystal X-ray diffraction. This compound crystallizes in an orthorhombic lattice and is stabilized by intermolecular hydrogen bonds and weak C—H⋯π interactions. Its crystal morphology, predicted using center of mass propagation vector theory, and various intermolecular interactions have been confirmed by molecular Hirshfeld surface analysis. Moreover, its linear optical spectroscopy properties, piezoelectric coefficients, and thermal stability have been thoroughly investigated, highlighting its potential as a multifunctional optical and piezoelectric crystal (Goel et al., 2017).

Solid Phase Synthesis and Crystal Structure

The solid phase synthesis technique has been employed for producing N-p-Methylbenzyl benzamide, demonstrating its versatile synthetic routes. The crystal structure of this compound, determined by single-crystal X-ray diffraction, reveals significant details about its molecular arrangement and intermolecular hydrogen bonds, contributing to our understanding of its solid-state characteristics (Luo & Huang, 2004).

Pharmacological Research

N-(4-methylbenzyl)benzamide derivatives have been studied for their anticonvulsant activities. Derivatives like 4-amino-N-(alpha-methylbenzyl)-benzamide have shown promising results in tests against seizures induced by electroshock and pentylenetetrazole in mice. Such research indicates the potential pharmaceutical applications of these compounds in treating neurological disorders (Clark et al., 1984).

Spectroscopic Analysis

Spectroscopic studies of benzamide derivatives, including N-(4-methylbenzyl)benzamide, have provided insights into their molecular properties. Investigations using techniques like Fourier transform IR, NMR, and high-resolution mass spectrometry offer detailed information on the functional groups and structural confirmation of these compounds. Such studies are crucial for understanding their chemical behavior and potential applications (Brozis et al., 1999).

作用機序

Mode of Action

As a benzamide derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes, thereby affecting their function.

Biochemical Pathways

Many benzamide derivatives are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

Many factors can influence the pharmacokinetics of a compound, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Depending on its specific targets and mode of action, this compound could potentially affect a wide range of cellular processes, including cell growth, cell division, cell death, and cell signaling .

Action Environment

The action of N-(4-methylbenzyl)benzamide can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-9-13(10-8-12)11-16-15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZNIUMLNKPJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369015 | |

| Record name | N-[(4-methylphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)methyl]benzamide | |

CAS RN |

65608-94-8 | |

| Record name | N-[(4-methylphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)

![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)

![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B4964372.png)

![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)

![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)

![methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[4-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B4964398.png)

![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964408.png)

![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)